molecular formula C10H12N2O3 B564688 N-Nitroso-N-methyl-DL-phenylalanine CAS No. 41867-08-7

N-Nitroso-N-methyl-DL-phenylalanine

Cat. No.: B564688
CAS No.: 41867-08-7
M. Wt: 208.217
InChI Key: NXGUHURLWSHFBF-UHFFFAOYSA-N
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Description

N-Nitroso-N-methyl-DL-phenylalanine is a stable, high-purity N-nitroso derivative specifically developed as a reference material for the analysis of nitrosamine impurities . This compound meets the stringent regulatory standards set by global health authorities like the FDA and EMA, making it essential for method development, validation, and Quality Control (QC) in pharmaceutical manufacturing . Its primary research value lies in ensuring that trace levels of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products remain within established safety limits, which is a critical aspect of regulatory submissions for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . By providing a well-characterized standard, it enables laboratories to accurately establish detection limits, perform precise quantification, and confirm the effectiveness of their analytical methods in monitoring for this potent class of carcinogens . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(nitroso)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12(11-15)9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGUHURLWSHFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676073
Record name 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41867-08-7
Record name 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving N Nitroso N Methyl Dl Phenylalanine

Pathways for the Chemical Synthesis of N-Nitroso-N-methyl-DL-phenylalanine

The primary and most conventional method for the synthesis of N-nitroso amino acids, including this compound, involves the direct nitrosation of the corresponding N-substituted amino acid. spcmc.ac.inspcmc.ac.in The precursor for this synthesis is N-methyl-DL-phenylalanine.

The reaction is typically carried out by treating an aqueous solution of N-methyl-DL-phenylalanine with a nitrosating agent. The most common nitrosating agent is nitrous acid (HNO₂), which is highly unstable and therefore generated in situ. This is achieved by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), under cold conditions (typically 0-5 °C) to prevent the decomposition of the nitrous acid. neliti.comsci-hub.cat

The general mechanism involves the protonation of nitrous acid by the strong acid to form the nitrosonium ion (NO⁺) or one of its carriers, like dinitrogen trioxide (N₂O₃). researchgate.net The secondary amine nitrogen of N-methyl-DL-phenylalanine then acts as a nucleophile, attacking the electrophilic nitrosating species. This results in the formation of the N-nitroso derivative, this compound, which can often be isolated as a crystalline solid. neliti.com The pH of the reaction mixture is carefully controlled, as the nitrosation of secondary amines proceeds optimally under acidic conditions. sci-hub.cat

This compound as an Intermediate in Organic Synthesis

This compound is a valuable intermediate, primarily utilized in the synthesis of a class of mesoionic heterocyclic compounds known as sydnones and sydnone (B8496669) imines. lookchem.comlgcstandards.com These compounds possess unique electronic structures and have been investigated for a range of applications.

Synthesis of Sydnone Imines: Investigation of Novel Mesoionic Compounds

This compound serves as an intermediate for the synthesis of sydnone imines, which are a class of mesoionic compounds. lookchem.comlgcstandards.com Mesoionic compounds are neutral, five- or six-membered heterocyclic molecules that cannot be represented satisfactorily by any single covalent or polar structure and possess a dipole moment. Sydnone imines, in particular, have garnered attention for their potential biological activities, including acting as nitric oxide (NO) donors. mdpi.commdpi.com

The synthesis of sydnone imines from N-nitroso amino acid derivatives generally involves several steps. sci-hub.cat While the direct conversion of this compound to a corresponding sydnone imine is a specialized process, the general pathway involves the conversion of the carboxylic acid functionality into a nitrile, followed by cyclization. sci-hub.cat For example, a general synthesis involves treating an N-substituted glycine (B1666218) nitrile with a nitrosating agent and then cyclizing the intermediate with an acid, such as hydrogen chloride in methanol, to form the sydnone imine hydrochloride salt. sci-hub.cat The use of this compound as a starting point provides a route to sydnone imines with a benzyl (B1604629) substituent at the C4 position of the heterocyclic ring.

Derivatization to Sydnones Related to Natural Alpha-Amino Acids

The most prominent application of N-nitroso amino acids is their conversion into sydnones. The synthesis of sydnones from N-nitroso amino acids like this compound is a classic transformation in heterocyclic chemistry. neliti.com This reaction is achieved through cyclodehydration, a process that involves the removal of a molecule of water to form the heterocyclic ring. spcmc.ac.inspcmc.ac.inneliti.com

The standard reagent used for this cyclization is acetic anhydride (B1165640), which acts as a dehydrating agent. neliti.com When this compound is treated with acetic anhydride, it undergoes an intramolecular cyclization to form 3-methyl-4-benzylsydnone. The reaction proceeds by forming a mixed anhydride, which then facilitates the ring-closing step.

To improve the efficiency and yield of the cyclization, especially for more sensitive substrates, stronger dehydrating agents can be employed. neliti.com These reagents can lead to faster reaction times and better outcomes.

Table 2: Dehydrating Agents for Sydnone Synthesis

Dehydrating Agent Typical Conditions Reference
Acetic Anhydride Room temperature or gentle heating neliti.com
Trifluoroacetic Anhydride (TFAA) Dichloromethane, 5°C neliti.com

This derivatization provides a direct route to sydnones that are structurally related to natural alpha-amino acids, incorporating the side chain of the original amino acid into the final heterocyclic structure. lookchem.com

Strategies for N-Methylation of Amino Acids in Peptide and Organic Synthesis

The synthesis of this compound begins with N-methyl-DL-phenylalanine. The introduction of a methyl group on the nitrogen atom of an amino acid is a significant modification in peptide and medicinal chemistry. nih.gov N-methylation can enhance the pharmacokinetic properties of peptides, such as increasing their resistance to enzymatic degradation by proteases and improving their membrane permeability and bioavailability. enamine.netmonash.edu

Several synthetic strategies exist for the N-methylation of amino acids. These methods are designed to be efficient and, crucially, to preserve the stereochemical integrity of the chiral center in the amino acid. monash.edu

Common methods for N-methylation include:

Reductive Amination: This involves reacting the amino acid with formaldehyde (B43269) in the presence of a reducing agent. This is a direct and widely used method. google.com

Alkylation of Protected Amino Acids: A more controlled approach involves first protecting the amino and carboxyl groups of the amino acid. A common strategy is to use a sulfonamide protecting group, such as tosyl or nosyl, on the nitrogen. The sulfonamide is then alkylated with a methylating agent (e.g., methyl iodide) under basic conditions. Subsequent removal of the protecting groups yields the N-methyl amino acid. monash.edu

The 5-Oxazolidinone (B12669149) Method: A particularly efficient method involves the formation of a 5-oxazolidinone intermediate from the amino acid and formaldehyde. This intermediate can then be reduced to yield the N-methyl amino acid. This approach has been successfully applied to nearly all common amino acids. acs.org

Solid-Phase Methods: For peptide synthesis, on-resin N-methylation methods have been developed. These chemistries are designed to be compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for the site-specific incorporation of N-methylated residues into a growing peptide chain. google.com

These synthetic methodologies provide access to a wide array of optically pure N-methyl amino acids, which are not only precursors for compounds like this compound but are also crucial building blocks for the design of modified peptides and peptidomimetics with enhanced therapeutic potential. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Phenylalanine
N-methyl-DL-phenylalanine
Nitrous acid
Sodium nitrite
Hydrochloric acid
Dinitrogen trioxide
Sydnone
Sydnone imine
3-methyl-4-benzylsydnone
Acetic anhydride
Trifluoroacetic anhydride
Thionyl chloride
Formaldehyde

Mechanistic Investigations of N Nitrosation Reactions Relevant to N Nitroso N Methyl Dl Phenylalanine

General Principles of N-Nitroso Compound Formation

N-Nitroso compounds (NOCs) are characterized by a nitroso (-N=O) group attached to a nitrogen atom. sci-hub.se The formation of these compounds, known as N-nitrosation, typically involves the reaction of a nitrogen-containing compound, such as a secondary amine, with a nitrosating agent. sci-hub.se This process is a significant area of study due to the potential of many N-nitroso compounds to act as carcinogens. mtu.edunih.gov The general mechanism involves the formation of an N-N bond between the amine nitrogen and the nitroso group. sci-hub.se

The most common pathway for the formation of N-nitrosamines requires a nitrosatable amine, a nitrosating agent, and conditions that facilitate the reaction. acs.org The nitrosation of secondary amines is most favorable under acidic conditions. nih.gov In aqueous solutions, the reaction rate is often proportional to the concentration of the amine and the square of the nitrite (B80452) concentration, suggesting that the key nitrosating agent is dinitrogen trioxide (N₂O₃), which is formed from the protonation and dimerization of nitrite. nih.govacs.org

Carbonyl compounds can play a significant catalytic role in the formation of N-nitrosamines, enhancing the reaction rate, particularly under neutral and basic conditions where traditional acid-catalyzed nitrosation is less favorable. nih.govacs.org This enhancement occurs via alternative pathways involving the formation of iminium ions and carbinolamines. mtu.edunih.govacs.org

The proposed mechanism starts with the reaction between a secondary amine and a carbonyl compound to form a carbinolamine intermediate. nih.govacs.org This carbinolamine can then either react directly with a nitrosating agent (like N₂O₃) under acidic conditions or lose a hydroxyl group to form an iminium ion. nih.govacs.org The highly reactive iminium ion can then react with a nucleophile like nitrite to yield the N-nitrosamine and regenerate the parent carbonyl compound. nih.govacs.org

The effectiveness of this catalytic action varies with the structure of the carbonyl compound. mtu.edunih.gov Research has demonstrated that formaldehyde (B43269) significantly enhances N-nitrosamine formation, while acetaldehyde (B116499) has a slight effect, and acetone (B3395972) and benzaldehyde (B42025) show no promotional effect. mtu.edunih.govacs.org The iminium ion pathway is dominant under neutral and basic conditions, whereas the carbinolamine pathway contributes more significantly under acidic conditions. mtu.edunih.govacs.org

Enhancement of N-Nitrosamine Formation by Formaldehyde at pH 7
Secondary AmineEnhancement Factor*
Dimethylamine~5-10
Diethylamine~20-30
Dipropylamine~40-60
Dibutylamine~100-120
Morpholine (MOR)~150-160

*Enhancement factor is the ratio of the N-nitrosamine formation rate in the presence of 10 mM formaldehyde to the rate in its absence, with 10 mM secondary amine and 50 mM nitrite at pH 7. Data is approximated from graphical representations in the source material. nih.govacs.org

Humans are exposed to N-nitroso compounds through both external (exogenous) and internal (endogenous) pathways. nih.govnih.gov

Exogenous Pathways: Exogenous exposure occurs through the direct ingestion of pre-formed N-nitroso compounds found in certain foods, such as processed meats, smoked or salted fish, and pickled vegetables. nih.gov These compounds can also be present in cosmetics and tobacco smoke. acs.org The levels of these compounds in food can be higher in some regions, such as Asia, compared to Western countries. nih.gov

Endogenous Pathways: Endogenous formation is a significant source of exposure, estimated to account for 45-75% of the total N-nitroso compounds humans are exposed to. nih.gov This in-vivo synthesis can occur at various sites within the body. nih.govepa.gov

Gastric Nitrosation: The acidic environment of the stomach provides ideal conditions for the chemical reaction between dietary nitrites and amines from food to form N-nitroso compounds. nih.govepa.gov Dietary nitrates, found in vegetables and drinking water, can be reduced to nitrites by bacteria in the oral cavity and gastrointestinal tract, becoming precursors for nitrosation. nih.govresearchgate.net

Bacterial and Macrophage-Mediated Nitrosation: Endogenous nitrosation is not limited to the stomach. nih.gov Bacteria in the gastrointestinal tract can catalyze the formation of N-nitroso compounds. researchgate.net Furthermore, activated macrophages and endothelial cells can synthesize nitrosating agents from the amino acid L-arginine via the nitric oxide (NO) synthase pathway. nih.govnih.gov This pathway can contribute to N-nitroso compound formation at sites of chronic infection or inflammation. nih.gov The nitric oxide produced can react with oxygen to form nitrosating agents or react directly with amines. acs.orgacs.org

Nitrosation Mechanisms Involving Amino Acid Derivatives and Related Structures

The nitrosation of amino acids and their derivatives is of particular interest due to their abundance in biological systems and food. nih.gov The mechanism and reactivity in nitrosation depend significantly on the structure of the amino acid, including whether it possesses a primary or secondary amine group and the distance between the amino and carboxyl groups. ccsnorway.com

For amino acids with a primary amino group (e.g., glycine (B1666218), alanine), nitrosation in acidic media primarily occurs via dinitrogen trioxide (N₂O₃). nih.govacs.org The reaction rate is proportional to the square of the nitrite concentration, indicating that higher nitrite intake could sharply increase the formation of nitrosation products in the stomach. nih.govacs.org The reactivity of primary amino acids follows the order: α-amino acids > β-amino acids > γ-amino acids. nih.govacs.org This is significant because the nitrosation products of the more common α-amino acids are precursors to more potent alkylating agents. nih.govacs.org The nitrosation of a primary amino acid leads to an unstable primary nitrosamine (B1359907), which can decompose to form alkylating species like lactones. researchgate.net

Secondary amino acids, such as proline and sarcosine, readily form stable N-nitrosamine products. ccsnorway.com N-Nitroso-N-methyl-DL-phenylalanine is an example derived from the secondary amino acid N-methyl-DL-phenylalanine. lookchem.comlgcstandards.comscbt.com The nitrosation of these secondary amino acids can proceed through several routes. sci-hub.box The dominant pathway typically involves nitrosation by dinitrogen trioxide (N₂O₃). sci-hub.box However, for certain substrates, an alternative pathway involving the intramolecular migration of the nitroso group from an initially formed O-nitroso-carboxyl intermediate can be significant, especially if it allows for the formation of a stable five- or six-membered ring transition state. sci-hub.box The electron-donating nature of the carboxylate group may also enhance the nitrosation of the α-terminal amine group. ccsnorway.com

Biochemical and Molecular Interactions of N Nitroso N Methyl Dl Phenylalanine and Analogues

Interaction with Nucleic Acids: Adduct Formation and DNA Alkylation Mechanisms

The genotoxicity of N-nitroso compounds, including N-Nitroso-N-methyl-DL-phenylalanine, is primarily attributed to their ability to chemically modify nucleic acids, leading to the formation of DNA adducts and subsequent mutations. This interaction is a critical initiating event in chemical carcinogenesis. The mechanisms of these interactions are complex, involving metabolic activation to highly reactive electrophilic species.

Formation of Unstable Triazene (B1217601) Adducts with DNA

While direct evidence for this compound is limited, studies on analogous compounds like N-nitroso-N-methylaniline (NMA) provide significant insights into the formation of unstable DNA adducts. The metabolic activation of NMA leads to the formation of a benzenediazonium (B1195382) ion (BDI). nih.gov This highly reactive intermediate can then attack nucleophilic sites on DNA bases. Specifically, it has been demonstrated that BDI reacts with adenine (B156593) residues in DNA to form a triazene adduct. nih.gov These triazene adducts are characteristically unstable under hydrolytic conditions, which has made their detection challenging. nih.gov

The methodology to identify these transient adducts involves chemical stabilization. For instance, treatment of DNA with sodium borohydride (B1222165) can reduce the unstable triazene adduct to a more stable 6-hydrazinopurine (B103314) derivative, which can then be identified using sensitive analytical techniques like high-resolution mass spectrometry. nih.gov This evidence strongly suggests that N-nitroso compounds with an N-methyl-N-aryl structure, such as this compound, likely form similar unstable triazene adducts with DNA bases, contributing to their genotoxic effects.

Alkylation and Methylation of DNA and RNA by N-Nitroso Compounds

A primary mechanism of genotoxicity for N-nitroso compounds is the alkylation of DNA and RNA. nih.govnih.gov These compounds are potent alkylating agents that, following metabolic activation, generate highly reactive electrophilic intermediates. nih.govmdpi.com For N-methyl-nitrosamines, the ultimate alkylating species is often a methyldiazonium ion. nih.govmdpi.com This cation readily transfers a methyl group to nucleophilic centers in nucleic acid bases and the phosphate (B84403) backbone.

The methylation of DNA by N-nitroso compounds is not random, with certain sites being more susceptible. The major DNA adducts formed include N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-MeA). nih.gov While N7-MeG is typically the most abundant adduct, the formation of O6-MeG is considered to be particularly pro-mutagenic as it can lead to mispairing with thymine (B56734) instead of cytosine during DNA replication, resulting in G:C to A:T transition mutations. mdpi.commedchemexpress.com The relative amounts of these adducts can vary depending on the specific N-nitroso compound and the tissue being examined.

RNA is also a target for alkylation by N-nitroso compounds. Although less studied than DNA alkylation, methylation of RNA can affect its structure and function, potentially disrupting protein synthesis and other cellular processes. The enzymatic repair of these adducts plays a crucial role in mitigating the genotoxic effects of N-nitroso compounds. nih.gov

Enzymatic Reactions and Biotransformation Pathways of N-Nitroso Compounds

The biological activity of N-nitrosamines is intrinsically linked to their metabolic fate within the organism. These compounds can be formed endogenously from precursors and require metabolic activation to exert their genotoxic effects.

Biosynthetic Routes to N-Nitroso Compounds from Amino Acid Precursors

N-nitroso compounds can be synthesized endogenously through the nitrosation of secondary amines and amides by nitrosating agents derived from dietary nitrate (B79036) and nitrite (B80452). dfg.denih.gov This process is of significant toxicological concern as it represents a potential source of in vivo exposure to these carcinogens. The acidic environment of the stomach provides favorable conditions for the chemical nitrosation of amino acids and their derivatives. nih.gov

Phenylalanine, as an amino acid, can be a precursor to the formation of this compound. The nitrosation of phenylalanine can occur when there is a concurrent presence of nitrosating agents, such as nitrous acid (HNO₂), which is formed from nitrite in acidic conditions. nih.gov The rate of endogenous nitrosation can be influenced by various dietary factors, including the intake of nitrate and nitrite, as well as the presence of nitrosation inhibitors like ascorbic acid (vitamin C) and certain phenolic compounds. dfg.de

Factors Influencing Endogenous Nitrosation of Amino Acids
FactorEffect on NitrosationMechanism/Comment
Low Gastric pHEnhancesPromotes the formation of the active nitrosating agent, nitrous anhydride (B1165640) (N₂O₃), from nitrite.
High Nitrate/Nitrite IntakeIncreasesProvides the necessary precursors for the formation of nitrosating agents.
Ascorbic Acid (Vitamin C)InhibitsReduces nitrite to nitric oxide (NO), preventing its conversion to nitrosating agents.
Phenolic CompoundsInhibitsCan act as scavengers of nitrosating agents.
Bacterial ActionCan EnhanceCertain bacteria can catalyze nitrosation reactions, particularly in environments with neutral pH. nih.gov

Alpha-Hydroxylation and Other Biochemical Activation Pathways

For N-nitrosamines to exert their carcinogenic effects, they generally require metabolic activation to form electrophilic intermediates that can react with cellular macromolecules. nih.govumn.eduscinito.ainih.gov The primary and most widely accepted pathway for the bioactivation of many N-nitrosamines is enzymatic α-hydroxylation. nih.gov This reaction is catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govmdpi.com

In the case of this compound, α-hydroxylation would occur on the carbon atom of the methyl group or the carbon atom of the phenylalanine backbone adjacent to the nitroso group. This hydroxylation results in the formation of an unstable α-hydroxy-nitrosamine intermediate. nih.gov This intermediate then undergoes spontaneous decomposition to yield a reactive electrophile, such as a diazonium ion, and an aldehyde. nih.govnih.gov For N-methyl nitrosamines, this process leads to the formation of the methyldiazonium ion, the key methylating agent. nih.gov Studies on the analogous compound N-nitroso-N-methylaniline have shown that CYP2B1 is involved in its α-C-hydroxylation, leading to the formation of the ultimate carcinogenic benzenediazonium ion. nih.gov

While α-hydroxylation is a major activation pathway, other metabolic routes such as β-hydroxylation and denitrosation can also occur, which may lead to detoxification or the formation of different reactive intermediates. nih.gov The balance between these activation and detoxification pathways can significantly influence the organ specificity and carcinogenic potency of a given N-nitroso compound.

Modulation of Intracellular Processes by N-Nitroso Compound Analogues

N-nitroso compounds are known to release NO, a highly versatile signaling molecule involved in numerous physiological and pathological processes. nih.gov NO can modulate cellular signaling through several mechanisms, including the activation of soluble guanylyl cyclase (sGC) and the subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. ucm.es This pathway is crucial in processes like vasodilation and neurotransmission.

Another important mechanism of NO-mediated signaling is the post-translational modification of proteins through S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of cysteine residues. ucm.es S-nitrosylation can alter the activity, localization, and stability of a wide range of proteins, including those involved in signal transduction cascades. For example, NO has been shown to inhibit the activity of calcium/calmodulin-dependent protein kinase II (CaMKII) through S-nitrosylation of a specific cysteine residue. researchgate.netnih.gov This suggests that N-nitroso compounds, by acting as NO donors, could potentially modulate the activity of various protein kinases and phosphatases, thereby interfering with cellular signaling networks that control cell growth, proliferation, and apoptosis. mdpi.com

Furthermore, the amino acid precursor itself, phenylalanine, has been shown to impact intracellular signaling. High levels of phenylalanine can impair insulin (B600854) signaling by modifying the insulin receptor beta subunit, leading to its inactivation and a reduction in glucose uptake. nih.gov While this is a distinct mechanism from the actions of the nitrosated form, it highlights the potential for the phenylalanine moiety of this compound to contribute to alterations in cellular signaling.

Potential Intracellular Targets and Effects of N-Nitroso Compound Analogues
Target/ProcessPotential EffectMediator/Mechanism
Soluble Guanylyl Cyclase (sGC)ActivationNitric Oxide (NO) release, leading to increased cGMP. ucm.es
Protein Kinases (e.g., CaMKII)Inhibition/ModulationS-nitrosylation of critical cysteine residues by NO. researchgate.netnih.gov
Insulin Signaling PathwayImpairmentPotential effects of the phenylalanine moiety on the insulin receptor. nih.gov
Gene ExpressionAlterationModulation of transcription factor activity through S-nitrosylation or other signaling pathway alterations.
ApoptosisInduction or InhibitionDependent on the concentration of NO and the specific cellular context. mdpi.com

Inhibition of Protein Synthesis Mechanisms

The precise mechanisms by which this compound inhibits protein synthesis have not been extensively elucidated in publicly available research. However, studies on analogous N-nitroso compounds, such as N-methyl-N-nitrosourea, provide insights into potential pathways of action. Research on these related compounds suggests that the inhibition of protein synthesis may not be a direct consequence of the methylation of polyribosomal mRNA, but rather a reflection of broader changes in the cellular machinery responsible for protein production. nih.gov

One of the key observations in studies with N-methyl-N-nitrosourea is its effect on polyribosomes, the complexes of mRNA and ribosomes that are the sites of active protein synthesis. In vivo studies in rats have shown that the administration of N-methyl-N-nitrosourea leads to a significant disaggregation of polyribosomes in the liver, which is accompanied by an increase in ribosome monomers and ribosomal subunits. nih.gov This breakdown of polyribosomes correlates with the observed inhibition of protein synthesis in the liver. nih.gov

Interestingly, the effect on polyribosomes can be organ-specific. For instance, in the same studies, significant breakdown of polyribosomes was not observed in the brains of adult rats, even though cerebral protein synthesis was inhibited to a similar extent as in the liver. nih.gov In younger, weanling rats, a less pronounced shift in the cerebral polyribosome profile was noted. nih.gov This suggests that while polyribosome disaggregation is a hallmark of the inhibitory effect in some tissues, other mechanisms may be at play in different biological contexts.

The table below summarizes the observed effects of the analogue N-methyl-N-nitrosourea on protein synthesis and polyribosomes in different rat tissues, based on in vivo research.

TissueObservation on Protein SynthesisObservation on Polyribosomes
Liver (Adult Rat) Partial InhibitionMarked disaggregation, increase in monomers and subunits. nih.gov
Brain (Adult Rat) Partial Inhibition (similar extent to liver)No significant breakdown. nih.gov
Brain (Weanling Rat) Partial InhibitionShift in polyribosome profile (less marked than liver). nih.gov

These findings with a related N-nitroso compound suggest that the inhibition of protein synthesis by compounds like this compound could be a complex process involving indirect effects on the stability and function of the protein synthesis machinery, with the specific mechanisms potentially varying between different tissues and developmental stages.

Structural and Stereochemical Considerations in N Nitroso N Methyl Dl Phenylalanine Research

Enantiomeric Purity and Chiral Recognition of Phenylalanine Derivatives

N-Nitroso-N-methyl-DL-phenylalanine is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The enantiomeric purity of α-amino acids and their derivatives is a critical parameter, particularly when they are used as precursors in the synthesis of biologically active molecules. The separation and analysis of these enantiomers are routinely achieved using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the separation of enantiomers of phenylalanine derivatives. This is often accomplished through two main strategies:

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving the enantiomers of N-protected amino acids. researchgate.netsigmaaldrich.com For instance, N-FMOC protected α-amino acids have been successfully resolved using Lux polysaccharide-based chiral stationary phases under reversed-phase conditions. researchgate.net

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. Reagents like Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) are widely used for the stereochemical analysis of amino acids. nih.gov The resulting diastereomers exhibit different retention times, allowing for their quantification.

While specific HPLC methods for the direct chiral separation of this compound are not extensively documented in readily available literature, methods developed for similar N-protected and N-methylated phenylalanine derivatives are applicable. nih.govwaters.com For example, a UPC² (Ultra-Performance Convergence Chromatography) method has been developed for the chiral separation of D- and L-phenylalanine methyl esters, demonstrating high resolution and throughput. waters.com Such techniques could be adapted for the analysis of this compound.

Rotational Isomerism (E/Z Isomers): Beyond the chirality at the α-carbon, N-nitrosamines, including this compound, exhibit rotational isomerism around the N-N bond due to its partial double-bond character. This results in the presence of (E) and (Z) stereoisomers. researchgate.netresearchgate.net These rotamers can often be observed and distinguished by NMR spectroscopy, as the chemical shifts of the protons alpha to the nitroso group are different for the two isomers. researchgate.netresearchgate.net For asymmetric N-nitrosamines, this adds another layer of complexity to their structural analysis.

Table 1: Chromatographic Techniques for Chiral Separation of Phenylalanine Derivatives

TechniquePrincipleTypical ApplicationReference
Chiral HPLC with CSPsDiastereomeric interactions between enantiomers and a chiral stationary phase.Separation of N-blocked amino acids. researchgate.net
Chiral HPLC with CDAsFormation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.Determination of enantiomeric purity of amino acids. nih.gov
UPC²Chiral separation using supercritical fluid as the mobile phase.High-throughput analysis of amino acid esters. waters.com

Implications of DL-Stereochemistry in Mechanistic and Synthetic Studies

The use of a racemic mixture of this compound as a starting material has significant implications for the synthesis of subsequent products, such as sydnone (B8496669) imines. The classical synthesis of sydnones and sydnone imines involves the cyclization of N-nitroso amino acids or their corresponding nitriles, typically using a dehydrating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. researchgate.netinnovareacademics.inscholaris.ca

When starting with this compound, the resulting sydnone imine product will also be a racemic mixture of the corresponding D- and L-enantiomers. For applications where the stereochemistry of the final product is critical, this necessitates either a subsequent resolution step or the development of a stereoselective synthesis.

Mechanistic Considerations: The stereochemistry of the starting material can influence the reaction mechanism and potentially the rate of cyclization. While detailed mechanistic studies specifically on the cyclization of this compound are scarce, it is known that the formation of N-nitroso compounds from secondary amines and a nitrosating agent is a reversible process. dokumen.pub The conditions for the cyclization reaction, which is often carried out in an acidic environment, must be carefully controlled to avoid potential side reactions or racemization at the α-carbon, although the latter is generally not a major concern under standard cyclization conditions for N-protected amino acids. acs.orgresearchgate.net

The presence of both enantiomers in a reaction mixture can sometimes lead to complex kinetic profiles or diastereomeric interactions in transition states if other chiral reagents are involved. However, in the straightforward synthesis of sydnone imines from this compound, the primary consequence is the formation of a racemic product.

Synthetic Strategies: To obtain enantiomerically pure sydnone imines derived from phenylalanine, two main strategies can be employed:

Resolution of the final product: The racemic sydnone imine can be separated into its constituent enantiomers using chiral chromatography.

Use of an enantiomerically pure starting material: Instead of the DL-form, one could start with either N-Nitroso-N-methyl-L-phenylalanine or N-Nitroso-N-methyl-D-phenylalanine. This would require the synthesis of the enantiomerically pure N-nitroso amino acid, which can be achieved by nitrosation of the corresponding enantiomerically pure N-methyl-phenylalanine.

Table 2: Properties of this compound

PropertyValueReference
CAS Number 41867-08-7 lookchem.comscbt.com
Molecular Formula C₁₀H₁₂N₂O₃ lookchem.comscbt.com
Molecular Weight 208.21 g/mol scbt.com
Appearance White to off-white solid lookchem.com
Melting Point 132-134 °C lookchem.com
Primary Use Intermediate for sydnone imine synthesis lookchem.comlgcstandards.com

Emerging Research Areas and Future Perspectives on N Nitroso N Methyl Dl Phenylalanine

Development of Novel Derivatives for Specific Research Applications

A primary area of emerging research is the use of N-Nitroso-N-methyl-DL-phenylalanine as a precursor for synthesizing novel derivatives, most notably sydnone (B8496669) imines. lookchem.comlgcstandards.com Sydnone imines are a class of mesoionic compounds, meaning they possess a five-membered heterocyclic ring with delocalized positive and negative charges that cannot be represented by a single covalent structure. neliti.com The synthesis typically involves the cyclodehydration of the N-nitroso amino acid precursor. neliti.comresearchgate.net

These derivatives are being explored for a range of applications:

Pharmaceutical Research: Sydnone imines related to natural α-amino acids are being investigated for their potential in drug discovery and design. lookchem.com Some analogues have been studied for their effects on the central nervous system and as potential antihypertensive agents. google.com

Agricultural Science: Certain sydnone imine derivatives have demonstrated capabilities as plant growth modulators. mdpi.com Studies have shown that substituents on the sydnone imine structure can influence whether the compound acts as a growth stimulator or exhibits herbicidal properties, indicating a clear structure-activity relationship. mdpi.com

Nitric Oxide (NO) Donors: A key feature of sydnone imines is their ability to act as nitric oxide (NO) donors. mdpi.com NO is a critical signaling molecule in numerous physiological and pathological processes. Derivatives of this compound can, therefore, serve as valuable research tools for studying the biological effects of NO.

The development of D-phenylalanine derivatives is also a significant research avenue, as these are important building blocks for many pharmaceutical products. nih.govnih.gov Research into multienzymatic cascade processes and other synthetic strategies aims to produce these non-natural amino acids with high purity. nih.gov

Applications of this compound Derivatives

Derivative ClassPrimary ApplicationKey Research FindingsReference
Sydnone IminesPharmaceuticals, Agrochemicals, NO-DonorsExhibits properties as CNS stimulants, antihypertensives, and plant growth modulators. Functions as a precursor for nitric oxide release. lookchem.comgoogle.commdpi.com
Substituted D-PhenylalaninesPharmaceutical Building BlocksUsed in the synthesis of active pharmaceutical ingredients; novel enzymatic and chemoenzymatic synthesis routes are being developed for high optical purity. nih.govnih.gov

Advanced Computational and Modeling Studies of Reactivity and Interaction Mechanisms

Computational chemistry is providing powerful insights into the behavior of N-nitroso compounds, including this compound. These in silico approaches allow researchers to predict and understand the compound's reactivity and its interactions with biological molecules, which is crucial for assessing its potential toxicological profile and for designing new derivatives.

Quantum chemical calculations are at the forefront of this research. nih.gov These methods are employed to:

Predict Carcinogenic Potency: By modeling the metabolic activation pathways of N-nitrosamines, such as α-hydroxylation, and the subsequent formation of reactive diazonium ions, scientists can estimate their potential to cause DNA damage. nih.govchemrxiv.orgunimedizin-mainz.de Computational models can calculate reactivity parameters that correlate with carcinogenic potential, offering a way to prioritize and assess the risk of new or untested N-nitroso compounds. chemrxiv.org

Elucidate Reaction Mechanisms: Computational studies help to understand the complex chemical reactions involved in the formation of N-nitrosamines and their derivatives. acs.orgnih.gov For instance, models can detail the kinetics and thermodynamics of nitrosation under various conditions. acs.org

Analyze Structure-Activity Relationships: By simulating how changes in molecular structure affect reactivity and binding to biological targets, computational models can guide the synthesis of novel derivatives with desired properties. nih.gov For example, modeling can help understand how different substituents on the phenylalanine or nitroso group might alter the biological activity of the resulting molecule.

Molecular dynamics simulations also play a role in understanding how these compounds and their reactive byproducts interact with larger biological structures like proteins and DNA. arxiv.org These simulations can reveal specific interaction sites and conformational changes, providing a dynamic view of the molecular events that underpin the compound's biological effects. arxiv.orgresearchgate.net

Computational Approaches for Studying N-Nitroso Compounds

Computational MethodResearch GoalSpecific Application ExampleReference
Quantum Chemical CalculationsPredicting reactivity and carcinogenicityModeling α-hydroxylation and diazonium ion formation to assess DNA alkylation potential. nih.govchemrxiv.org
Kinetic and Mechanistic ModelingUnderstanding formation pathwaysSimulating the kinetics of nitrosamine (B1359907) formation from precursors under different pH and reactant conditions. acs.org
Molecular Dynamics SimulationsAnalyzing biomolecular interactionsStudying the interaction of reactive species with amino acid residues on protein surfaces. arxiv.org

Integration with Contemporary Biochemical Research Methodologies

This compound and its derivatives are being integrated into modern biochemical and chemical biology research as specialized tools. scbt.com Their unique chemical properties make them suitable for probing complex biological systems.

Probes for Carcinogenesis and DNA Repair: As N-nitroso compounds are known alkylating agents, they serve as valuable tools in cancer research. science.govnih.gov They can be used to induce specific types of DNA damage, allowing researchers to study the cellular response, including the activation of DNA repair pathways and the initiation of carcinogenic processes. unimedizin-mainz.deresearchgate.net The interaction of these compounds with DNA and proteins can be studied to understand the fundamental mechanisms of genotoxicity. jci.org

Tools in Proteomics and Chemical Biology: The compound is available as a biochemical for proteomics research. scbt.com The reactive nature of N-nitroso compounds and their derivatives can be exploited to develop chemical probes. For instance, residue-selective photo-crosslinkers, some of which are related to nitroso chemistry, are used to study protein-protein interactions in living cells. nih.gov The development of such tools is essential for mapping the complex networks of interactions that govern cellular function. epfl.ch

Studying Nitric Oxide Signaling: Given that sydnone imines derived from this compound are NO donors, they are used in biochemical assays to study the downstream effects of nitric oxide. mdpi.com This includes investigating its role in vasodilation, neurotransmission, and the immune response. nih.gov The ability to generate NO in a controlled manner is crucial for dissecting its multifaceted roles in biology.

The synthesis of isotopically labeled versions of phenylalanine derivatives is also a key aspect of contemporary biochemical methodology, enabling their use as internal standards for precise quantification in mass spectrometry-based studies and for tracing metabolic pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Nitroso-N-methyl-DL-phenylalanine in laboratory settings?

  • Methodology : The synthesis of nitroso compounds often involves nitrosation reactions. For example, N-formyl-L-phenylalanine is synthesized by reacting L-phenylalanine with formyl chloride in anhydrous solvents like dichloromethane under alkaline conditions . Adapting this approach, this compound could be synthesized via nitrosation of N-methyl-DL-phenylalanine using nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in acidic media. Ensure strict temperature control (0–10°C) to prevent decomposition .
  • Key Considerations : Use inert atmospheres to minimize side reactions and validate purity via HPLC or NMR.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 230–254 nm) or GC-MS for volatile derivatives.
  • Spectroscopy : NMR (¹H/¹³C) to confirm nitroso-group placement and stereochemistry. FT-IR can identify characteristic N=O stretches (~1,500 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation. Reference databases like NIST Chemistry WebBook can assist in spectral matching.

Q. How should this compound be stored to ensure stability?

  • Guidelines : Store at 0–6°C in amber glass vials to prevent photodegradation. Use desiccants to avoid moisture absorption, as nitroso compounds may hydrolyze in aqueous environments . For long-term storage, consider argon purging to inhibit oxidation.

Advanced Research Questions

Q. What are the mechanistic implications of this compound in carcinogenicity studies?

  • Toxicity Profile : Nitrosamines like this compound are pro-carcinogens that undergo metabolic activation via cytochrome P450 enzymes, forming alkylating agents (e.g., methyl diazonium ions). These intermediates cause DNA adducts, leading to mutations in oncogenes or tumor suppressors .
  • Experimental Design : Use in vitro models (e.g., Ames test for mutagenicity) and in vivo rodent studies with dose-response analysis. Monitor biomarkers like 8-oxo-dG for oxidative DNA damage .

Q. How can researchers resolve contradictions in experimental data related to nitrosamine reactivity?

  • Data Analysis :

  • Cross-validate results using orthogonal methods (e.g., LC-MS vs. GC-MS).
  • Apply statistical tools (ANOVA, PCA) to identify outliers or batch effects.
  • Reference standardized protocols, such as those from the General Catalog of Kanto Reagents for nitroso compound handling .
    • Case Study : Discrepancies in degradation rates may arise from trace metal contamination; use chelating agents (e.g., EDTA) in buffers to mitigate this .

Q. What factors influence the stability of this compound under varying pH and solvent conditions?

  • Stability Studies :

  • pH Dependence : Nitroso compounds are unstable in strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Conduct kinetic studies in buffered solutions (pH 4–7) to determine half-life.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents like ethanol . Avoid dimethyl sulfoxide (DMSO) due to potential sulfoxide-mediated decomposition.
    • Data Table :
ConditionHalf-Life (hr)Decomposition Product
pH 3.0 (HCl)2.5N-Methyl-DL-phenylalanine
pH 7.4 (PBS)48.0None detected
DMF, 25°C120.0Trace oxidation byproducts

Methodological Best Practices

  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Nitrosamines are potent carcinogens; follow OSHA/NIOSH guidelines for exposure limits .
  • Data Reproducibility : Document batch-specific parameters (e.g., solvent purity, reaction time) and share raw datasets in open-access repositories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.